3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid
Beschreibung
Historical Context and Discovery
The compound 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid emerged from systematic investigations into benzothiazole derivatives and their potential biological activities. The chemical was first documented in the PubChem database on April 2, 2007, with subsequent modifications recorded as recently as May 24, 2025, indicating ongoing research interest and structural refinements. This timeline reflects the compound's relatively recent emergence in the scientific literature compared to simpler benzothiazole structures.
The development of this compound can be traced to broader research efforts in heterocyclic chemistry, particularly investigations into benzisothiazole derivatives. The parent benzothiazole structure itself has been known since the early development of heterocyclic chemistry, with benzothiazole being recognized as an aromatic heterocyclic compound with the chemical formula C₇H₅NS. However, while the parent benzothiazole compound is not widely used in isolation, many of its derivatives, including 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid, have found significant applications in commercial products and scientific research.
The specific structural modifications that characterize this compound represent targeted chemical design aimed at enhancing biological activity. Research into benzothiazole derivatives has been driven by the recognition that naturally occurring benzothiazoles, such as firefly luciferin, demonstrate important biological functions. This natural precedent provided impetus for synthetic chemists to develop novel benzothiazole derivatives with enhanced or modified biological properties.
Classification within Heterocyclic Compounds
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid belongs to the category of organic heterocyclic compounds, specifically classified as a benzoic acid derivative due to its benzoic acid component. The compound represents a sophisticated example of heterocyclic architecture, incorporating multiple ring systems and functional groups that contribute to its unique chemical and biological properties.
The fundamental structural framework consists of a benzisothiazole moiety, which itself represents a fused ring system. Benzothiazoles consist of a five-membered 1,3-thiazole ring fused to a benzene ring, creating a bicycle where the nine atoms and their attached substituents are coplanar. This planar structure contributes significantly to the compound's chemical reactivity and interaction potential with biological targets.
| Structural Component | Classification | Key Features |
|---|---|---|
| Benzisothiazole Ring | Heterocyclic aromatic | Five-membered thiazole fused to benzene |
| Methylbenzoic Acid | Aromatic carboxylic acid | Carboxyl group with methyl substitution |
| Amide Linkage | Carbonyl functional group | Connects benzisothiazole to benzoic acid |
| Overall Structure | Aromatic heterocyclic compound | Multiple functional groups enabling diverse reactivity |
The compound's molecular formula C₁₆H₁₂N₂O₃S reflects its complex composition, incorporating carbon, hydrogen, nitrogen, oxygen, and sulfur atoms with a molecular weight of 312.3 grams per mole. The presence of both amine and carbonyl functional groups classifies it as a multifunctional compound capable of participating in diverse chemical reactions.
The heterocyclic core demonstrates the electron-withdrawing nature characteristic of thiazole systems. This electronic property influences the compound's reactivity patterns and contributes to its biological activity through enhanced interaction with target biomolecules. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being 3-(1,2-benzothiazole-3-carbonylamino)-4-methylbenzoic acid.
Significance in Chemical and Biochemical Research
The significance of 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid in contemporary research stems from its demonstrated biological activities and potential therapeutic applications. Research has revealed that this compound exhibits notable antimicrobial properties, demonstrating capacity to inhibit both bacterial and fungal growth, which suggests potential therapeutic applications in treating infections. This antimicrobial activity positions the compound within a broader class of bioactive benzothiazole derivatives that have garnered attention for their pharmaceutical potential.
The compound has attracted particular interest for its role in enzyme inhibition and influence on cellular processes. Research into benzothiazole derivatives has demonstrated their effectiveness as aldose reductase inhibitors, with several benzoic acid derivatives containing benzothiazolyl groups being synthesized and tested specifically for this purpose. Although the parent compound benzothiazole itself shows limited direct application, the strategic incorporation of additional functional groups, as exemplified by 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid, significantly enhances biological activity and target specificity.
| Research Application | Demonstrated Activity | Mechanism of Action | Research Status |
|---|---|---|---|
| Antimicrobial Activity | Bacterial and fungal growth inhibition | Direct cellular interference | Established |
| Enzyme Inhibition | Specific enzyme target modulation | Competitive or non-competitive binding | Under investigation |
| Cellular Process Modulation | Influence on cellular pathways | Multiple molecular interactions | Ongoing research |
| Pharmaceutical Development | Potential therapeutic applications | Targeted biological activity | Exploratory phase |
The compound's versatility in chemical reactions stems from its multifunctional nature, incorporating both amine and carbonyl groups that enable diverse reactivity patterns. This structural complexity allows for multiple modes of biological interaction, making it a valuable scaffold for drug development and biochemical research. The ability to undergo various chemical transformations provides researchers with opportunities to develop analogues with modified or enhanced properties.
Contemporary research efforts continue to explore the compound's mechanism of action, particularly focusing on its interaction with specific enzymes and cellular targets. The compound's structural features suggest potential for further optimization through systematic modification of functional groups, ring substitutions, or linker regions. This ongoing research represents part of a broader scientific effort to develop novel bioactive compounds based on heterocyclic scaffolds, with benzisothiazole derivatives showing particular promise due to their demonstrated biological activities and synthetic accessibility.
The commercial availability of 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid through various chemical suppliers indicates established synthetic methodologies and growing research demand. This accessibility facilitates continued investigation into its properties and potential applications, supporting the compound's role as a valuable research tool in chemical and biochemical studies. The compound's presence in multiple chemical databases and supplier catalogs reflects its established position within the research community and suggests continued scientific interest in its development and application.
Eigenschaften
IUPAC Name |
3-(1,2-benzothiazole-3-carbonylamino)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-9-6-7-10(16(20)21)8-12(9)17-15(19)14-11-4-2-3-5-13(11)22-18-14/h2-8H,1H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKXTICGMAENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=NSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 4-Methylbenzoic Acid Derivatives
The 4-methylbenzoic acid portion can be prepared or functionalized through established methods involving oxidation and amination of methyl-substituted benzenes. For example, 4-methylbenzoic acid derivatives are often synthesized via oxidation of 4-methylbenzaldehyde or methylbenzoate intermediates, followed by amination steps to introduce amino groups if needed.
A relevant preparation method for related aminomethylbenzoic acids involves:
- Starting from methyl 4-formylbenzoate (methyl 4-formylbenzoate),
- Conversion to methyl 4-hydroxyiminomethylbenzoate by reaction with hydroxylamine,
- Catalytic hydrogenation of the oxime intermediate in aqueous sodium hydroxide solution using palladium on carbon (Pd/C) catalyst under hydrogen pressure,
- Followed by acidification and purification to yield 4-aminomethylbenzoic acid with high yield and purity.
This method uses a Pd/C catalyst with palladium content between 1-15% by weight, hydrogen pressure around 1 to 15 atm, and stirring speeds of 1200-1700 rpm to optimize conversion efficiency. The reaction temperature is typically ambient (30-50 °C). After catalytic reduction, the catalyst is removed by filtration, and the product is acidified to pH 7, concentrated, and dried to obtain the target acid.
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Oximation | Methyl 4-formylbenzoate + hydroxylamine | Methyl 4-hydroxyiminomethylbenzoate |
| Catalytic reduction | Pd/C catalyst (5-10% Pd), NaOH aqueous, H2 (10 atm), 30-50 °C, 1500 rpm, 3.5 h | 4-Aminomethylbenzoic acid, high yield |
| Acidification and purification | Acidify to pH 7, filtration, drying | Pure 4-aminomethylbenzoic acid |
Preparation of Benzisothiazole-3-carbonyl Moiety
The benzisothiazole ring system is typically synthesized via cyclization reactions involving ortho-aminothiophenol derivatives and carboxylic acid derivatives or their activated forms. The 1,2-benzisothiazole-3-carbonyl group can be introduced by:
- Synthesizing 1,2-benzisothiazole-3-carboxylic acid or its acid chloride,
- Reacting the acid chloride with the amino group of the 4-methylbenzoic acid derivative to form the amide bond.
This amide coupling is generally performed under standard peptide coupling conditions using coupling reagents such as thionyl chloride (to form acid chloride), carbodiimides (e.g., DCC, EDC), or other activating agents in anhydrous solvents like dichloromethane or DMF.
Amide Bond Formation
The key step in preparing 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid is the formation of the amide bond between the benzisothiazole-3-carbonyl moiety and the amino group on the 4-methylbenzoic acid derivative.
Typical conditions include:
- Activation of benzisothiazole-3-carboxylic acid to its acid chloride using reagents such as thionyl chloride or oxalyl chloride,
- Reaction of the acid chloride with 4-amino-4-methylbenzoic acid or its derivatives in the presence of a base (e.g., triethylamine) to neutralize the generated HCl,
- Conducting the reaction in anhydrous solvents under controlled temperature (0-25 °C) to avoid side reactions,
- Purification by recrystallization or chromatography.
Alternative Synthetic Routes
An alternative approach involves:
- Starting from 3-methyl-2-aminobenzoic acid derivatives prepared via chlorination, oxidation, and ammoniation of m-xylene,
- Subsequent coupling with benzisothiazole derivatives.
This method includes:
- Chlorination of m-xylene to 2-chloro-m-xylene using ferric trichloride catalyst,
- Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid using hydrogen peroxide and sodium acetate catalyst in acetic acid solvent,
- Ammoniation of 3-methyl-2-chlorobenzoic acid with ammonia gas in the presence of copper catalysts and sodium carbonate in DMSO solvent at elevated temperatures (130-150 °C),
- Purification to obtain 3-methyl-2-aminobenzoic acid with yields around 90%,
- Followed by amide coupling with benzisothiazole-3-carbonyl derivatives.
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Chlorination | m-xylene, Cl2, FeCl3 catalyst | 60 °C | - |
| Oxidation | 2-chloro-m-xylene, H2O2, NaOAc catalyst, AcOH | 80-100 °C | 94-95 |
| Ammoniation | 3-methyl-2-chlorobenzoic acid, NH3 gas, CuCl, Na2CO3, DMSO | 130-150 °C, 3-6 h | 90 |
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Catalysts | Conditions | Yield/Notes |
|---|---|---|---|---|
| 4-Methylbenzoic acid derivative | Oximation of methyl 4-formylbenzoate + catalytic reduction | Hydroxylamine, Pd/C, NaOH | H2 pressure 10 atm, 30-50 °C, 3.5 h | High yield, simple purification |
| Benzisothiazole-3-carbonyl synthesis | Cyclization of ortho-aminothiophenol derivatives | Various, acid chloride formation | Anhydrous solvents, mild temp | Standard benzisothiazole synthesis |
| Amide bond formation | Coupling benzisothiazole-3-carbonyl acid chloride with amino acid | Thionyl chloride, triethylamine | 0-25 °C, anhydrous solvents | High purity amide product |
| Alternative route (benzoic acid) | Chlorination, oxidation, ammoniation of m-xylene | FeCl3, H2O2, NaOAc, CuCl, NH3, Na2CO3 | 60-150 °C, various solvents | Yields 90-95% |
Research Findings and Optimization Notes
- The catalytic hydrogenation step for converting oximes to amines is sensitive to stirring speed, catalyst loading, and hydrogen pressure. Optimal stirring speeds (1200-1700 rpm) and Pd content (5-10%) maximize conversion and yield.
- The choice of alkali (NaOH preferred) and its amount (0.2 to 1.0 times the weight of oxime) significantly affects the reaction yield in catalytic reduction.
- Ammoniation reactions benefit from copper-based catalysts and alkaline conditions to improve conversion and reduce side reactions.
- Acid chloride formation and amide coupling require strictly anhydrous conditions to prevent hydrolysis and side reactions, ensuring high purity of the final amide product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the most promising applications of 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid is in anticancer research. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Screening
A study investigated the compound's efficacy against leukemia and central nervous system cancer cell lines. The results indicated that derivatives of similar structures exhibited significant inhibition ratios, suggesting potential as anticancer agents.
| Compound | Cancer Cell Line | Inhibition Ratio (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
These findings highlight the compound's ability to inhibit cancer cell proliferation effectively, warranting further investigation into its mechanism of action.
Antimicrobial Properties
Research has also focused on the antimicrobial properties of compounds related to 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid. The compound's structural characteristics suggest potential efficacy against bacterial and fungal strains.
Antimicrobial Screening Results
In a comparative study, various derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
The results indicate that certain derivatives exhibit low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial activity.
Inhibitory Effects on Enzymes
Another significant application is the compound's role as an inhibitor of specific enzymes, such as human mast cell tryptase. This enzyme is implicated in allergic responses and inflammatory diseases.
Case Study: Enzyme Inhibition
A derivative of the compound was shown to have an IC50 value of 0.85 µM against human mast cell tryptase, indicating its potential therapeutic application in treating allergic conditions.
Synthesis and Modification
The synthesis of 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid involves several chemical reactions that can be optimized for improved yield and activity.
Synthesis Pathway
The synthesis typically involves:
- Formation of the benzisothiazole core.
- Coupling with a carboxylic acid via amide bond formation.
- Purification through recrystallization or chromatography.
Wirkmechanismus
The mechanism of action of 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Selected Compounds
Key Observations :
- Heterocyclic Systems: The target compound’s benzisothiazole group differs from the benzimidazole systems in 9f and 8g.
- Substituent Complexity: Compounds like 9f and 8g feature sulfonamide-linked pyridine or toluene sulfonate groups, which may enhance solubility or target specificity. In contrast, the target compound’s benzisothiazolylcarbonylamino group offers a balance of lipophilicity and hydrogen-bonding capacity .
Key Observations :
- The target compound’s synthesis would require specialized handling of the benzisothiazole carbonyl chloride, contrasting with the benzimidazole sulfonylation in 9f and 8g .
- Purification strategies (e.g., column chromatography) align with methods used for structurally complex analogs like 8g and 9f .
Functional and Metabolic Comparisons
Table 3: Hypothetical Pharmacological and Metabolic Profiles
Key Observations :
- Metabolic Stability: The benzisothiazole ring in the target compound may resist cytochrome P450-mediated oxidation better than the sulfinyl group in 9f or the hydroxy/amino groups in 5-CA-MCBX-NDM .
- Solubility : The target compound’s moderate logP (predicted) suggests better membrane permeability than 5-CA-MCBX-NDM but lower than 9f .
Biologische Aktivität
The compound 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid is a derivative of benzisothiazole, which has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid
- Molecular Formula : C15H14N2O2S
- Molecular Weight : 286.35 g/mol
Research indicates that compounds containing the benzisothiazole moiety exhibit various mechanisms of action. The primary mechanisms identified include:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that benzisothiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their anti-inflammatory effects .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, including tryptase and other serine proteases. For instance, related compounds have demonstrated IC50 values in the low micromolar range against human mast cell tryptase .
Anti-inflammatory Activity
In vitro and in vivo studies have highlighted the anti-inflammatory properties of this compound. A notable study demonstrated significant reductions in edema in a carrageenan-induced paw edema model, suggesting its efficacy in mitigating inflammation . The results are summarized in Table 1.
| Study Type | Model Used | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|---|
| In vivo | Carrageenan-induced edema | 5 | 69 |
| In vitro | Cytokine release from macrophages | N/A | Significant inhibition |
Anticancer Activity
Preliminary investigations into the anticancer properties of benzisothiazole derivatives indicate a potential role in cancer therapy. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines through pathways involving caspase activation and mitochondrial dysfunction .
Case Studies
- Case Study on Tryptase Inhibition : A derivative similar to 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid was tested for its inhibitory effects on human mast cell tryptase. The derivative exhibited an IC50 value of 0.064 µM, indicating strong inhibition compared to other compounds in the series .
- Inflammation Model : In a delayed-type hypersensitivity (DTH) mouse model, a formulation containing the compound significantly reduced skin inflammation compared to controls, providing evidence for its therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzisothiazole derivatives is influenced by various structural modifications:
- Substituents on the Benzene Ring : Modifications at different positions on the aromatic ring can enhance or reduce activity.
- Carbonyl Group Positioning : The positioning of the carbonyl group relative to the benzisothiazole moiety plays a critical role in binding affinity and inhibitory potency against target enzymes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between benzisothiazole carbonyl chloride and 4-methylbenzoic acid derivatives. A general procedure involves:
Activating the carboxylic acid group using reagents like thionyl chloride (SOCl₂).
Reacting with benzisothiazol-3-amine under anhydrous conditions (e.g., in dichloromethane or DMF).
Purification via recrystallization or column chromatography.
- Key Parameters : Temperature (45–60°C), reaction time (1–4 hours), and stoichiometric ratios (1:1.2 amine-to-acid chloride) critically affect yield. For analogs, yields of 70–95% have been reported under optimized conditions .
- Data Reference : Similar compounds (e.g., triazine-benzoic acid derivatives) show quantitative yields at 45°C for 1 hour .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm). Missing signals may indicate structural symmetry or overlap .
- FTIR : Validate amide (1650 cm⁻¹, C=O stretch) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch) functional groups .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>97%) .
- Cross-Validation : Compare with NIST spectral databases for benzoic acid analogs to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For chlorinated analogs, FeCl₃ catalysis at 0.5 mol% reduces side reactions .
- In Situ Monitoring : Employ techniques like TLC or inline FTIR to track intermediate formation.
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess reagents .
Q. How should contradictions between spectroscopic data and computational modeling (e.g., DFT) be resolved?
- Methodological Answer :
Replicate Experiments : Ensure spectroscopic conditions (e.g., solvent, concentration) match computational parameters.
Multi-Method Validation : Combine NMR, FTIR, and viscometry to cross-validate interactions (e.g., drug-DNA binding). For example, UV/Vis hypochromism and DFT-calculated binding energies should align within 5–10% error .
Adjust Computational Models : Refine basis sets (e.g., B3LYP/6-311++G**) to account for solvent effects or protonation states .
Q. What experimental frameworks are suitable for studying this compound’s environmental fate and biodegradation?
- Methodological Answer :
- Environmental Partitioning : Use OECD 121 guidelines to measure logP (octanol-water partition coefficient).
- Biodegradation Assays : Conduct soil microcosm studies under aerobic/anaerobic conditions, monitoring metabolites via LC-MS.
- Long-Term Monitoring : Follow Project INCHEMBIOL’s design (2005–2011) to assess abiotic/biotic transformations and ecosystem impacts .
Q. What strategies are effective for evaluating its pharmacological mechanism, such as enzyme inhibition or DNA interaction?
- Methodological Answer :
- Enzyme Assays : Use fluorescence quenching (e.g., tryptophan residues in target enzymes) with Stern-Volmer analysis to calculate binding constants.
- DNA Interaction Studies :
- UV/Vis and Fluorescence : Measure hypochromism and emission quenching to infer intercalation or groove binding.
- Viscometry : Compare DNA helix elongation to ethidium bromide controls .
- Thermodynamic Profiling : Calculate ΔG, ΔH, and ΔS via van’t Hoff plots to distinguish binding modes (e.g., entropy-driven vs. enthalpy-driven) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
